2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1156136-97-8
VCID: VC2802108
InChI: InChI=1S/C6H2ClF2NO4S/c7-15(13,14)5-2-3(10(11)12)1-4(8)6(5)9/h1-2H
SMILES: C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-]
Molecular Formula: C6H2ClF2NO4S
Molecular Weight: 257.6 g/mol

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride

CAS No.: 1156136-97-8

Cat. No.: VC2802108

Molecular Formula: C6H2ClF2NO4S

Molecular Weight: 257.6 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride - 1156136-97-8

Specification

CAS No. 1156136-97-8
Molecular Formula C6H2ClF2NO4S
Molecular Weight 257.6 g/mol
IUPAC Name 2,3-difluoro-5-nitrobenzenesulfonyl chloride
Standard InChI InChI=1S/C6H2ClF2NO4S/c7-15(13,14)5-2-3(10(11)12)1-4(8)6(5)9/h1-2H
Standard InChI Key WYXQNTSWZCZJDN-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-]
Canonical SMILES C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride (CAS Number: 1156136-97-8) is an organosulfur compound featuring a benzene ring with multiple functional groups including fluoro, nitro, and sulfonyl chloride substituents. Its molecular formula is C6H2ClF2NO4S with a molecular weight of 257.60 g/mol . The compound's structure consists of a benzene ring with substituents at specific positions: fluorine atoms at positions 2 and 3, a nitro group at position 5, and a sulfonyl chloride group at position 1.

PropertyValue
Molecular FormulaC6H2ClF2NO4S
Molecular Weight257.60 g/mol
SMILES NotationO=S(C1=CC(N+=O)=CC(F)=C1F)(Cl)=O
CAS Number1156136-97-8
Physical StateSolid at room temperature

The compound's SMILES code (O=S(C1=CC(N+=O)=CC(F)=C1F)(Cl)=O) provides a textual representation of its molecular structure, useful for computational chemistry applications .

Structural Analysis

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride features a complex electronic structure due to the presence of both electron-withdrawing groups (nitro, sulfonyl chloride, and fluoro) and the aromatic ring system. These structural features contribute significantly to its chemical reactivity and properties.

Electronic Properties

The electron-withdrawing nature of the fluorine atoms at positions 2 and 3 affects the electron density distribution across the benzene ring. These electronic effects, combined with the strongly electron-withdrawing nitro group at position 5, create a compound with distinctive electronic properties that influence its reactivity patterns, particularly in nucleophilic substitution reactions.

Structural Comparison with Analogues

Several structural analogs of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride exist, differing in the positioning of functional groups. The table below compares key properties of these related compounds:

CompoundCAS NumberMolecular WeightNotable Differences
2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride1156136-97-8257.60 g/molReference compound
3,4-Difluoro-5-nitrobenzene-1-sulfonyl chloride1803826-81-4257.60 g/molDifferent positions of fluorine atoms (3,4 vs 2,3)
2,5-Difluoro-4-nitrobenzene-1-sulfonyl chloride1806289-42-8257.60 g/molDifferent positions of fluorine and nitro groups
2,3-Difluoro-4-nitrobenzene-1-sulfonyl chloride1803826-71-2257.60 g/molNitro group at position 4 instead of 5

These structural variations, while subtle, can significantly impact reactivity, biological activity, and potential applications of these compounds.

Synthesis and Preparation Methods

The synthesis of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride typically involves a multi-step process, with key reactions including nitration and sulfonylation of appropriate precursors.

Primary Synthetic Route

The most common synthetic pathway involves the sulfonylation of 2,3-difluoro-5-nitrobenzene. This reaction is typically carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under carefully controlled conditions to ensure formation of the desired sulfonyl chloride.

The general reaction scheme can be represented as:

2,3-Difluoro-5-nitrobenzene + ClSO3H → 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride + HCl

Reaction Conditions and Optimization

The sulfonylation reaction requires specific conditions for optimal yield and purity:

  • Temperature control: Typically maintained between 0-5°C during addition of chlorosulfonic acid, followed by gradual warming to room temperature

  • Solvent selection: Dichloromethane or carbon tetrachloride are common choices

  • Reaction time: Usually requires 4-8 hours for completion

  • Purification: Typically involves washing with cold water followed by recrystallization from appropriate solvents

Chemical Reactivity

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride exhibits distinctive reactivity patterns due to its functional groups. The sulfonyl chloride group is particularly reactive toward nucleophiles, making this compound valuable in various synthetic applications.

Substitution Reactions

The sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • Reaction with amines: Forms sulfonamides
    R-NH2 + 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride → 2,3-Difluoro-5-nitrobenzene-1-sulfonamide derivatives + HCl

  • Reaction with alcohols: Forms sulfonate esters
    R-OH + 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride → 2,3-Difluoro-5-nitrobenzene-1-sulfonate ester derivatives + HCl

  • Reaction with thiols: Forms thiosulfonate esters
    R-SH + 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride → 2,3-Difluoro-5-nitrobenzene-1-thiosulfonate ester derivatives + HCl

Reduction Reactions

The nitro group in 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride can be selectively reduced to an amino group using appropriate reducing agents:

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride + 3H2 → 2,3-Difluoro-5-aminobenzene-1-sulfonyl chloride + H2O

Common reducing systems include:

  • Hydrogen gas with palladium or platinum catalysts

  • Iron or zinc in acidic conditions

  • Sodium dithionite in aqueous/organic biphasic systems

Hydrolysis Reactions

The sulfonyl chloride group is susceptible to hydrolysis, particularly under basic conditions:

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride + 2NaOH → 2,3-Difluoro-5-nitrobenzene-1-sulfonic acid sodium salt + NaCl + H2O

This reaction can be problematic during handling and storage, necessitating moisture-free conditions for the compound.

Applications

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride serves as a versatile building block in various scientific and industrial applications, particularly in the synthesis of more complex molecules.

Pharmaceutical Applications

In pharmaceutical development, this compound functions as an intermediate in the synthesis of various medicinal compounds. The presence of the sulfonyl chloride group allows for the formation of sulfonamide derivatives, many of which possess biological activity. Examples include:

  • Development of enzyme inhibitors

  • Synthesis of compounds with potential antimicrobial properties

  • Creation of potential anticancer agents that target specific cellular pathways

Agricultural Applications

The compound and its derivatives find applications in agricultural chemistry, particularly in the development of:

  • Pesticides with selective activity

  • Herbicides that target specific plant metabolic pathways

  • Plant growth regulators

Research and Development

In chemical research, 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride serves as:

  • A model compound for studying sulfonylation reactions

  • A precursor for fluorine-containing materials with specialized properties

  • A reagent for the introduction of sulfur-containing functional groups

Hazard TypeClassificationPrecautionary Measures
Skin Corrosion/IrritationLikely corrosiveAvoid skin contact, use appropriate gloves
Eye DamagePotentially severeUse eye protection
Acute ToxicityLikely harmful if swallowedAvoid ingestion, practice good hygiene
Respiratory EffectsMay cause respiratory irritationUse in well-ventilated areas

Comparative Analysis with Related Compounds

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride belongs to a family of fluorinated aromatic sulfonyl chlorides. Understanding its position within this group provides insights into structure-activity relationships.

Reactivity Comparison

The table below compares the reactivity patterns of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride with related compounds:

CompoundKey Reactive GroupRelative Reactivity in Sulfonamide FormationNotable Features
2,3-Difluoro-5-nitrobenzene-1-sulfonyl chlorideSulfonyl chlorideHighElectron-withdrawing effects from F atoms at 2,3-positions
5-Chloro-2-nitrobenzene-1-sulfonyl chlorideSulfonyl chlorideModerate-HighDifferent electronic effects due to Cl vs F substituent
3-Fluoro-2-nitrobenzene-1-sulfonyl chlorideSulfonyl chlorideHighDifferent electronic distribution due to single F atom

The positioning of fluorine atoms in 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride creates a unique electronic environment that influences its reactivity compared to structural analogs.

Current Research and Future Perspectives

Current research involving 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride focuses on several promising directions:

Medicinal Chemistry Applications

The compound's potential in drug discovery continues to be explored, particularly in the development of:

  • Novel enzyme inhibitors with improved selectivity

  • Compounds with enhanced bioavailability due to the fluorine substituents

  • Targeted delivery systems utilizing sulfonamide chemistry

Material Science Applications

Emerging applications in material science include:

  • Development of fluorinated polymers with specialized properties

  • Creation of surface-active agents with unique characteristics

  • Synthesis of materials with applications in electronic components

Future Research Directions

Promising areas for future investigation include:

  • Exploration of catalytic methods for more efficient incorporation of the structural motif into complex molecules

  • Investigation of asymmetric transformations involving this building block

  • Development of green chemistry approaches to the synthesis and utilization of the compound

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